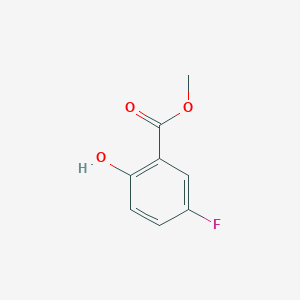

5-フルオロ-2-ヒドロキシ安息香酸メチル

概要

説明

Methyl 5-fluoro-2-hydroxybenzoate is a chemical compound that has been the subject of various research studies due to its potential applications in medical and chemical fields. The compound is characterized by the presence of a fluorine atom and a hydroxyl group attached to a benzene ring, which is further esterified with a methyl group.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a procedure for synthesizing a compound with a similar structure, 4-(4-([11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid, was developed using O-methylation and a subsequent Schiff reaction . Another study described an efficient large-scale synthesis of a compound with a similar fluoro and hydroxy substitution pattern on the benzene ring, which involved a six-step process starting with commercially available compounds . Additionally, an optimal synthesis route for Methyl 2-amino-5-fluorobenzoate was presented, which involved nitrification, esterification, and hydronation of 3-fluorobenzoic acid .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the single crystal X-ray structure of methyl 4-hydroxybenzoate was determined, and extensive intermolecular hydrogen bonding was observed . In another study, the title compound, Methyl 5-(2-bromoacetyl)-2-propoxybenzoate, was synthesized, and its planar molecular structure was described, with a dihedral angle between the phenyl ring and the ester group .

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures has been investigated. For instance, 2-Hydroxy-N'-(4-fluorobenzoyl)benzohydrazide was synthesized using microwave-aided hydrazinolysis, followed by acylation . Another study synthesized a compound via a coupling reaction using dicyclohexyl carbodiimide, which was fast and yielded quantitative results .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures to Methyl 5-fluoro-2-hydroxybenzoate have been studied. An energetic study of 5-fluoro-2-methylbenzoxazole and 5-fluoro-2-methylbenzothiazole provided insights into their enthalpies of formation in both condensed and gaseous states . Additionally, computational calculations were used to estimate gas-phase basicities and proton affinities . The experimental and computational thermochemical properties of these compounds were also investigated, providing valuable data for understanding their stability and reactivity .

科学的研究の応用

がん研究

5-フルオロ-2-ヒドロキシ安息香酸メチル: は、一連の環状マクロライドALK阻害剤の合成に使用されてきました . これらの阻害剤は、様々な癌の発生に関与する間葉系キナーゼ(ALK)を標的にするため、癌治療において重要です。ALKを阻害することで、これらの化合物は癌細胞の増殖を防ぎ、悪性腫瘍に対抗する潜在的な治療戦略を提供します。

非ホジキンリンパ腫治療

この化合物は、BTK阻害剤として作用する架橋二環式複素環の合成にも応用されています . ブルトンチロシンキナーゼ(BTK)は、B細胞受容体シグナル伝達経路におけるもう一つの重要な酵素です。BTKを阻害すると、悪性B細胞の死につながり、非ホジキンリンパ腫の治療法を提供します。

酵素阻害研究

5-フルオロ-2-ヒドロキシ安息香酸メチル: は、細胞質ホスホリパーゼA2αを阻害する化合物を調製するために使用できます . この酵素は、アラキドン酸の産生とそれに続くエイコサノイド合成に関与し、炎症やその他の細胞プロセスに関与しています。この酵素の阻害剤は、炎症性疾患の研究や抗炎症薬の開発に役立ちます。

Safety and Hazards

特性

IUPAC Name |

methyl 5-fluoro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHBWVVOJLVMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382493 | |

| Record name | Methyl 5-fluoro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

391-92-4 | |

| Record name | Methyl 5-fluoro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-fluoro-2-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyridin-2-ylmethanol](/img/structure/B1304814.png)

![2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-ol](/img/structure/B1304828.png)

![3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid](/img/structure/B1304835.png)

![5-Bromo-1H-benzo[D]imidazole-2(3H)-thione](/img/structure/B1304842.png)